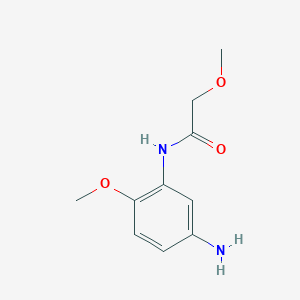

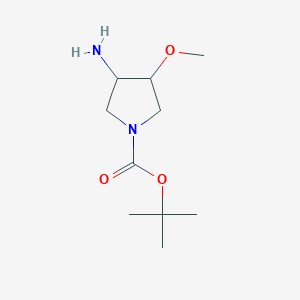

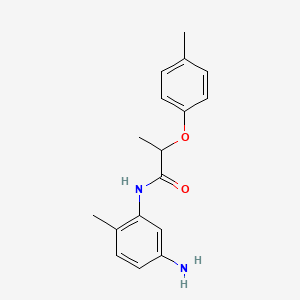

N-(5-氨基-2-甲氧基苯基)-2-甲氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of an amino group attached to a methoxyphenyl ring and an acetamide moiety. These compounds are often intermediates or end products in the synthesis of pharmaceuticals and may possess biological activities, such as anticonvulsant or enzyme inhibition properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, acetylation, and the formation of various bonds. For instance, the reduction of N-(2-methoxy-4-nitrophenyl)acetamide with Pd/C as a catalyst under a hydrogen atmosphere is a step in the synthesis of a side chain for an anticancer drug . Another synthesis pathway involves the conversion of aromatic organic acids into esters, hydrazides, and then thiols, followed by a reaction with bromoacetamide in the presence of DMF and NaH . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide is characterized by the presence of amide groups and methoxy substituents. The crystal structure of one such compound reveals a linearly extended conformation with specific interplanar angles between amide groups . These structural features are crucial as they can influence the compound's biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are varied and include reduction, acetylation, and sulfatase treatment. For example, the synthesis of N-hydroxyacetaminophen involves the reduction of a nitro group to a hydroxylamine, followed by acetylation . These reactions are essential for creating the desired functional groups that confer the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, N-hydroxyacetaminophen is moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate is stable . The stability and solubility of these compounds can affect their pharmacokinetics and pharmacodynamics, which are critical factors in drug design and development.

科学研究应用

驱虫特性

N-(4-[(1-(二甲基氨基)-乙烯基)-氨基]-苯基)-2 甲氧基乙酰胺盐酸盐,是 N-(5-氨基-2-甲氧基苯基)-2-甲氧基乙酰胺的衍生物,具有显著的驱虫特性。研究表明它对啮齿动物体内的线虫、丝虫和绦虫,以及对狗体内的钩虫和大蛔虫具有有效性 (Wollweber et al., 1979)。

染料合成中的催化加氢

N-(3-氨基-4-甲氧基苯基)乙酰胺,与 N-(5-氨基-2-甲氧基苯基)-2-甲氧基乙酰胺相关,是偶氮分散染料生产中的重要中间体。为 N-(3-硝基-4-甲氧基苯基)乙酰胺加氢制备的新型 Pd/C 催化剂表现出高活性和选择性 (Zhang Qun-feng, 2008)。

毒素中的组成氨基酸

2-氨基-5-(对甲氧基苯基)戊酸的 L-形式,与 N-(5-氨基-2-甲氧基苯基)-2-甲氧基乙酰胺具有结构相似性,是 AM-毒素中的关键氨基酸。这些化合物已显示出合成和分离的潜力,有助于毒素结构的研究 (Shimohigashi et al., 1976)。

抗癌特性

与 N-(5-氨基-2-甲氧基苯基)-2-甲氧基乙酰胺有关的化合物已被合成并评估其潜在的抗癌特性。值得注意的是,一些衍生物对各种人类白血病细胞系表现出显著的细胞毒性,表明其具有作为抗癌药物的潜力 (Vinayak et al., 2014)。

抗疟疾药物合成中的化学选择性乙酰化

N-(2-羟基苯基)乙酰胺,与 N-(5-氨基-2-甲氧基苯基)-2-甲氧基乙酰胺在结构上相似,对天然合成抗疟疾药物起着至关重要的作用。研究已探讨了其化学选择性的单乙酰化,这对于开发抗疟疾治疗药物至关重要 (Magadum & Yadav, 2018)。

属性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-6-10(13)12-8-5-7(11)3-4-9(8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQJTRBHWFKEDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588155 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926194-19-6 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)